
8-Chloro-1-(piperazin-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-(piperazin-1-yl)isoquinoline is a chemical compound with the molecular formula C13H14ClN3 and a molecular weight of 247.73 g/mol . This compound is characterized by the presence of a chloro group at the 8th position of the isoquinoline ring and a piperazine moiety attached to the 1st position. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(piperazin-1-yl)isoquinoline typically involves the reaction of 8-chloroisoquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-1-(piperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
8-Chloro-1-(piperazin-1-yl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing biological systems.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-(piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloroisoquinoline: Lacks the piperazine moiety but shares the chloro group at the 8th position.
1-(Piperazin-1-yl)isoquinoline: Lacks the chloro group but has the piperazine moiety attached to the isoquinoline ring.
8-Bromo-1-(piperazin-1-yl)isoquinoline: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
8-Chloro-1-(piperazin-1-yl)isoquinoline is unique due to the presence of both the chloro group and the piperazine moiety, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14ClN3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
8-chloro-1-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C13H14ClN3/c14-11-3-1-2-10-4-5-16-13(12(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |
Clave InChI |
MIOKJOZKEAKZIE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=CC3=C2C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


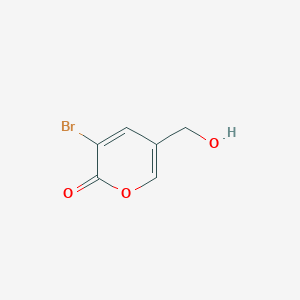
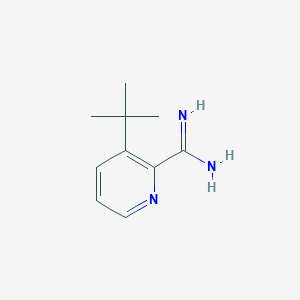
![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
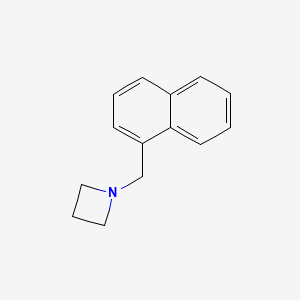

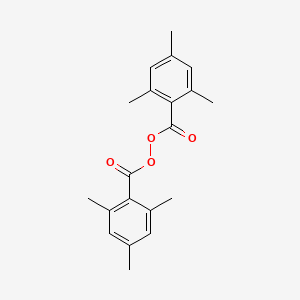
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
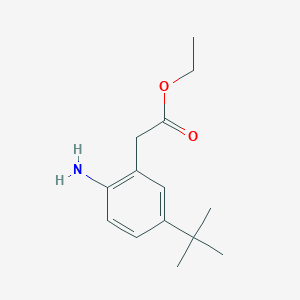
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)

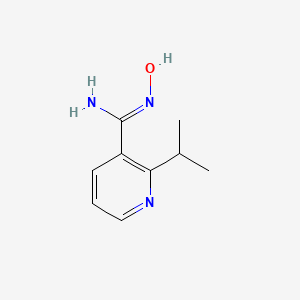
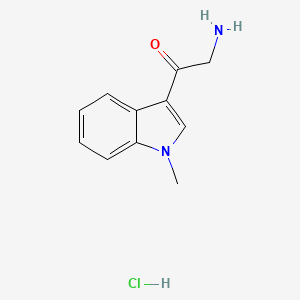
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
